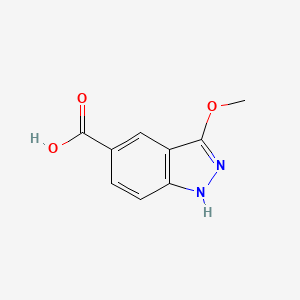

3-methoxy-1H-indazole-5-carboxylic acid

Description

3-Methoxy-1H-indazole-5-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 3 and a carboxylic acid group at position 5. The carboxylic acid group enhances water solubility and hydrogen-bonding capacity, making it a valuable intermediate for further functionalization or drug discovery efforts.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-methoxy-1H-indazole-5-carboxylic acid |

InChI |

InChI=1S/C9H8N2O3/c1-14-8-6-4-5(9(12)13)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |

InChI Key |

HGEQQTLZQSGXFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NNC2=C1C=C(C=C2)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key indazole derivatives with substitutions at positions 3 and 5, highlighting structural differences and their implications:

*Note: CAS 90417-53-1 corresponds to "5-Methoxy-3-indazolecarboxylic acid," which aligns with the target compound’s structure based on naming conventions.

Substituent Effects on Physicochemical Properties

- In contrast, the trifluoromethyl group in 3-(trifluoromethyl)-1H-indazole-5-carboxylic acid is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) and enhancing lipophilicity (LogP ~1.5) .

Synthetic Yields :

Solubility and Reactivity :

- The carboxylic acid group in the target compound improves aqueous solubility compared to ester or aldehyde analogs (e.g., methyl 5-methoxy-1H-indazole-3-carboxylate) .

- Aldehyde derivatives (e.g., 5-methoxy-1H-indazole-3-carboxaldehyde) serve as intermediates for oxidation to carboxylic acids or reductive amination .

Preparation Methods

Method:

-

Ester Hydrolysis : 3-Methoxy-1H-indazole-5-carboxylate esters are hydrolyzed under acidic or basic conditions.

-

Nitrile Oxidation : Nitrile groups at the 5-position are oxidized using KMnO₄ in acidic media.

Table 2 : Functional Group Transformations

| Substrate | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Methyl ester | HCl (aq), reflux | 82% | |

| 5-Cyano-indazole | KMnO₄, H₂SO₄, 80°C | 68% |

Metal-Mediated Carboxylation

Transition-metal catalysts enable direct carboxylation of halogenated indazoles.

Palladium-Catalyzed Carbonylation:

-

Substrate : 5-Bromo-3-methoxy-1H-indazole.

Table 3 : Metal-Catalyzed Methods

| Halogenated Precursor | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|

| 5-Bromo-3-methoxy-indazole | Pd(PPh₃)₄, CO, MeOH | 74% |

Industrial-Scale Production

Optimized protocols emphasize cost efficiency and scalability:

-

Continuous Flow Reactors : Reduce reaction time from 24h to 2h for cyclization steps.

-

Solvent Recycling : Dichloromethane is recovered via distillation, reducing waste.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | High yield, minimal steps | Requires specialized aldehydes | Moderate |

| Functional Interconversion | Broad substrate availability | Harsh conditions (e.g., H₂SO₄) | High |

| Metal-Mediated | Direct C–H activation | Costly catalysts | Low |

Q & A

Q. What are the common synthetic routes for 3-methoxy-1H-indazole-5-carboxylic acid, and what parameters require optimization?

The synthesis typically involves cyclization of precursor hydrazines with carbonyl compounds, followed by functionalization at the 3- and 5-positions. Key parameters include:

- Temperature : Optimal cyclization occurs between 80–120°C to prevent decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for carboxylation .

- Reaction time : Extended durations (12–24 hrs) improve yield but may increase side products . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy at C3, carboxylic acid at C5) and purity. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methoxy group resonates at δ 3.8–4.0 ppm .

- Mass spectrometry (HRMS) : Validates molecular weight (theoretical m/z 206.18 for CHNO) and detects impurities .

- HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns .

Q. What safety protocols are critical when handling this compound derivatives?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact, as carboxylic acids can cause irritation .

- Waste disposal : Segregate acidic waste and neutralize with bicarbonate before disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Q. How do physicochemical properties (e.g., solubility) impact experimental design?

The compound exhibits limited aqueous solubility (~2 mg/mL at 25°C) but dissolves in DMSO (50 mg/mL). For in vitro studies, prepare stock solutions in DMSO and dilute in buffer (final DMSO <1% to avoid cytotoxicity) . Storage at 2–8°C in airtight containers prevents degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance carboxylation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (30–60 mins vs. 24 hrs) with comparable yields (70–80%) .

- Parallel screening : Test solvent/base combinations (e.g., THF with KCO vs. DMF with EtN) to identify optimal conditions .

Q. How should contradictory biological activity data (e.g., varying IC values) be analyzed?

- Assay standardization : Control variables like cell line (HEK293 vs. HeLa), incubation time, and ATP concentration in kinase assays .

- Metabolite interference : Perform LC-MS to rule out degradation products in cell-based studies .

- Structural analogs : Compare activity of 3-methoxy derivatives with 3-trifluoromethyl or 3-hydroxymethyl analogs to identify SAR trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies with indazole analogs?

- Core modifications : Replace the indazole scaffold with imidazole or triazole rings to assess ring-specific effects .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at C3 to enhance target binding affinity .

- Bioisosteres : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve metabolic stability .

Q. What crystallographic methods resolve the compound’s 3D structure?

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform). Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., carboxylic acid dimerization) .

- Powder XRD : Confirm polymorphism by comparing experimental patterns with simulated data from single-crystal structures .

Q. How can advanced NMR techniques address spectral overlap in derivative analysis?

Q. What methodologies design derivatives with enhanced pharmacokinetic properties?

- Prodrug strategies : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester prodrugs) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or xanthine oxidase .

- Metabolic stability assays : Incubate derivatives with liver microsomes to identify susceptible sites for fluorination or deuteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.